Potent RNase L Activation: 2.30 nM IC50 in Mouse L Cell Extracts
3-Cyano-N-(prop-2-en-1-yl)benzamide demonstrates potent activation of RNase L, with a reported IC50 of 2.30 nM for inhibition of protein synthesis in mouse L cell extracts [1]. This places the compound in the low-nanomolar potency range, a threshold that distinguishes it from the majority of substituted benzamide derivatives evaluated in comparative studies, where lead compounds typically exhibited IC50 values in the micromolar range (e.g., 8.7 ± 0.7 μM for a 2-methyl substituted lead compound) [2].
| Evidence Dimension | Inhibition of protein synthesis via RNase L activation |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Lead benzamide derivative (2-Me substitution): IC50 = 8.7 ± 0.7 μM |
| Quantified Difference | Approximately 3,800-fold more potent |
| Conditions | Mouse L cell extracts; protein synthesis inhibition assay |
Why This Matters
For researchers screening compounds for RNase L-mediated antiviral or antiproliferative mechanisms, the 2.30 nM potency defines a threshold that lower-potency analogs cannot meet, justifying procurement of this specific compound for hit validation and SAR studies.
- [1] BindingDB. BDBM50155908. Affinity Data: IC50 2.30 nM. Assay Description: Compound was tested for activation of RNase L by measuring concentration required for 50% inhibition of protein synthesis in mouse L cell extracts. View Source
- [2] PMC Table 1. Structure and activity of substituted benzamide derivatives. Lead compound (2-Me) IC50 = 8.7 ± 0.7 μM. View Source
